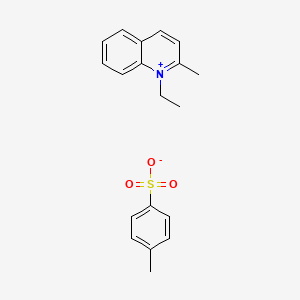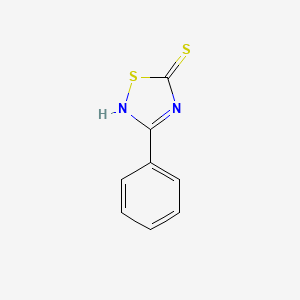
1,2-Benzenediol, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, sodium salt, also known as sodium catecholate, is an organic compound derived from catechol. Catechol, also known as 1,2-dihydroxybenzene, is a colorless compound that occurs naturally in trace amounts. It is an ortho isomer of the three isomeric benzenediols. The sodium salt form is often used in various chemical reactions and industrial applications due to its enhanced solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Benzenediol, sodium salt can be synthesized through the neutralization of catechol with sodium hydroxide. The reaction typically involves dissolving catechol in water and then adding a stoichiometric amount of sodium hydroxide to form the sodium salt. The reaction is as follows:
C6H4(OH)2+NaOH→C6H4(ONa)(OH)+H2O
Industrial Production Methods
Industrial production of catechol, the precursor to this compound, can be achieved through several methods:
Hydrolysis of 2-Chlorophenol: This method involves the hydrolysis of 2-chlorophenol using a solution of barium hydroxide and sodium hydroxide at elevated temperatures.
Hydroxylation of Phenol: Catechol can also be produced by the direct hydroxylation of phenol with peroxides, which also produces hydroquinone.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2-benzoquinone.
Reduction: It can be reduced back to catechol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: 1,2-benzoquinone
Reduction: Catechol
Substitution: Various substituted catechols depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various chemicals.
Biology: It is used in studies related to enzyme activity and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, sodium salt involves its ability to donate electrons due to the presence of hydroxyl groups. This makes it a good reducing agent and antioxidant. It can interact with various molecular targets, including enzymes and free radicals, to exert its effects. The pathways involved include redox reactions and enzyme inhibition .
Comparación Con Compuestos Similares
1,2-Benzenediol, sodium salt can be compared with other similar compounds such as:
1,3-Benzenediol (Resorcinol): Unlike 1,2-Benzenediol, resorcinol has hydroxyl groups at the 1 and 3 positions, making it less reactive in certain substitution reactions.
1,4-Benzenediol (Hydroquinone): Hydroquinone has hydroxyl groups at the 1 and 4 positions, which makes it more stable and less prone to oxidation compared to 1,2-Benzenediol.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Propiedades
Número CAS |
20244-21-7 |
|---|---|
Fórmula molecular |
C6H6NaO2 |
Peso molecular |
133.10 g/mol |
Nombre IUPAC |
sodium;2-hydroxyphenolate |
InChI |
InChI=1S/C6H6O2.Na/c7-5-3-1-2-4-6(5)8;/h1-4,7-8H; |
Clave InChI |
OQMUXQPCUBYTEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)O)O.[Na] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazolecarboxaldehyde, 2-[(dimethylamino)methyl]-](/img/structure/B3049250.png)
![1H-Indole, 3,3'-[(3,4-dimethoxyphenyl)methylene]bis[2-methyl-](/img/structure/B3049251.png)



![[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B3049259.png)








